REACTION_SMILES
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[CH2:13]1[O:14][CH2:15][CH2:16][CH2:17]1.[CH3:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1.[CH3:8][CH2:9][CH2:10][CH2:11][Li:12].[CH:1]([NH:4][CH:2]([CH3:3])[CH3:5])([CH3:6])[CH3:7].[Cl:27][c:28]1[cH:29][cH:30][cH:31][cH:32][c:33]1[CH2:34][S:35][C:36]#[N:37].[OH2:45].[n:18]1[c:19]([CH2:24][C:25]#[N:26])[cH:20][cH:21][cH:22][cH:23]1>>[C:1](#[N:4])[CH:24]([c:19]1[n:18][cH:23][cH:22][cH:21][cH:20]1)[C:25]#[N:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CSCc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccccn1
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Name
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Type
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product
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Smiles
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N#CC(C#N)c1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |